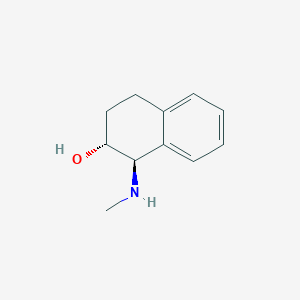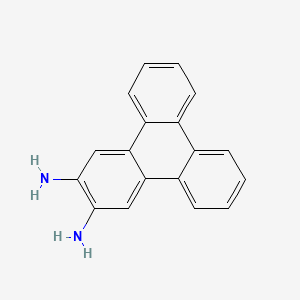
Triphenylene-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylene-2,3-diamine is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two amine groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
Triphenylene-2,3-diamine can be synthesized through several methods. One common approach involves the nickel-mediated Yamamoto coupling of o-dibromoarenes . This method is efficient for preparing substituted triphenylenes, including electron-deficient systems. Another method involves the oxidative cyclization reactions such as the Scholl reaction . Additionally, transition metal-catalyzed aryne cyclotrimerization can be used, although it is less effective for electron-deficient triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the compound. The nickel-mediated Yamamoto coupling is favored for its efficiency and ability to produce high-purity triphenylene derivatives .
化学反应分析
Types of Reactions
Triphenylene-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amine groups or the aromatic core, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amine derivatives .
科学研究应用
Triphenylene-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors and other electronic materials
作用机制
The mechanism of action of triphenylene-2,3-diamine involves its interaction with molecular targets and pathways. The compound’s aromatic core allows it to participate in π-π interactions, while the amine groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s electronic properties and reactivity .
相似化合物的比较
Similar Compounds
Triphenylene-2,3,6,7,10,11-hexaone: Exhibits high specific capacity and discharge voltage in electrochemical applications.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Known for its excellent electrochemical performance.
Uniqueness
Triphenylene-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
189014-58-2 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC 名称 |
triphenylene-2,3-diamine |
InChI |
InChI=1S/C18H14N2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H,19-20H2 |
InChI 键 |
MKWRMJPMPVFGKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
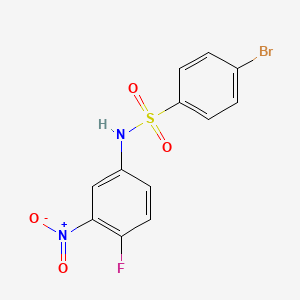
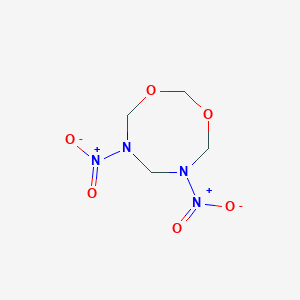
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)
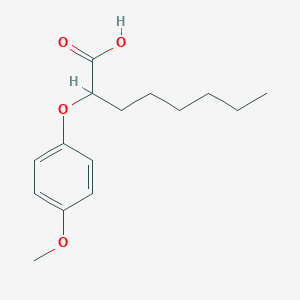
phosphane](/img/structure/B14254430.png)
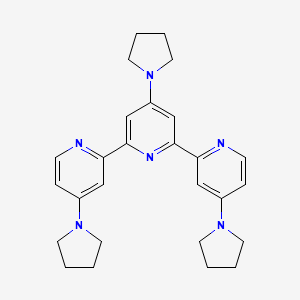
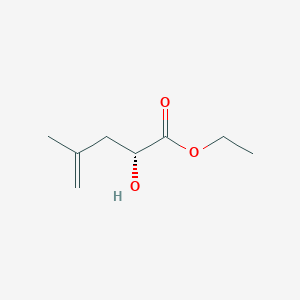
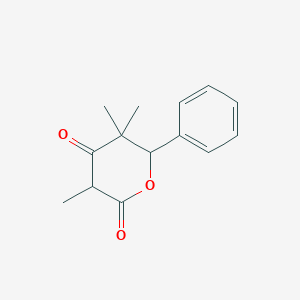
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
